Product packaging for Octahydro-1H-pyrrolo[3,2-C]pyridine(Cat. No.:CAS No. 1196154-74-1)

Octahydro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B3089609
CAS No.: 1196154-74-1
M. Wt: 126.2 g/mol
InChI Key: UWQVPLPJLRBXRH-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[3,2-c]pyridine (CAS 1196154-74-1) is a saturated bicyclic amine that serves as a versatile scaffold and key building block in medicinal chemistry and drug discovery . This compound features a fused pyrrolidine and piperidine ring system, making it a valuable precursor for synthesizing more complex molecules . Its rigid, three-dimensional structure is particularly useful for creating configuration-constrained analogs in pharmaceutical research . Recent scientific literature highlights the application of the 1H-pyrrolo[3,2-c]pyridine core in the design and synthesis of novel tubulin polymerization inhibitors, which have shown moderate to excellent in vitro antitumor activities . Researchers value this scaffold for its potential in probing biological pathways and developing new therapeutic agents. The compound can undergo various chemical transformations, including N-alkylation and N-acylation, to produce diverse derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B3089609 Octahydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1196154-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-4-9-7-2-3-8-5-6(1)7/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQVPLPJLRBXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295271
Record name Octahydro-1H-pyrrolo[3,2-c]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID101295271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-74-1
Record name Octahydro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196154-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Octahydro 1h Pyrrolo 3,2 C Pyridine and Its Stereoisomers

Stereoselective and Asymmetric Synthesis Approaches

Achieving enantiomeric and diastereomeric purity is crucial in the synthesis of complex molecules for pharmaceutical applications. The approaches to install chirality in the octahydro-1H-pyrrolo[3,2-c]pyridine scaffold can be broadly categorized into enzymatic resolutions, chiral auxiliary-mediated syntheses, and catalytic asymmetric reactions.

Enzymatic Resolution Techniques (e.g., Lipase-catalyzed hydrolysis)

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are among the most commonly used enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and high enantioselectivity. The principle of lipase-catalyzed kinetic resolution involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the transformed product.

While specific applications of lipase-catalyzed hydrolysis for the resolution of this compound are not extensively detailed in the literature, this method has been successfully employed for the synthesis of the closely related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine isomer. In that context, a racemic intermediate, dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate, undergoes enzymatic hydrolysis where a lipase (B570770), such as Candida antarctica lipase B (CALB), selectively hydrolyzes one enantiomer. google.comgoogle.com This process yields an enantiomerically enriched carboxylic acid and the unreacted ester, which can then be separated and advanced to the target chiral molecule. google.com The success of this strategy on a similar scaffold underscores its potential applicability for generating chiral precursors for this compound.

Table 1: Representative Lipases in Enantioselective Synthesis

Enzyme Common Source Typical Reaction
Candida antarctica Lipase B (CALB) Pseudozyma antarctica Transesterification, Hydrolysis
Pig Liver Esterase (PLE) Porcine liver Hydrolysis of esters

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis. wikipedia.org

Commonly used auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org For instance, in a typical application, a carboxylic acid precursor to the target heterocycle is coupled to pseudoephedrine to form an amide. The α-proton can then be stereoselectively removed and alkylated, with the chiral auxiliary directing the approach of the electrophile. Subsequent removal of the auxiliary reveals the chiral carboxylic acid, which can be carried forward. wikipedia.org

A novel synthesis of the (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine isomer has been demonstrated utilizing the chiral auxiliary naproxen. researchgate.netasianpubs.org This highlights the utility of this approach in controlling stereochemistry within the broader class of pyrrolopyridine compounds. While direct application to the this compound core is not prominently documented, the principles of chiral auxiliary control are broadly applicable and represent a viable strategy for its asymmetric synthesis.

Catalytic Asymmetric Reactions (e.g., Palladium-catalyzed tandem reactions, [3+2] Cycloaddition of Azomethine Ylides)

Catalytic asymmetric reactions offer an efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of enantiomerically enriched product.

Palladium-catalyzed tandem reactions have emerged as powerful tools for constructing complex heterocyclic scaffolds. These reactions, often called cascade or domino reactions, involve multiple bond-forming events in a single operation, which increases synthetic efficiency. doi.org Palladium catalysts are particularly versatile in mediating C-C and C-N bond formations. doi.org For example, the synthesis of the aromatic 1H-pyrrolo[3,2-c]pyridine scaffold has been achieved via a palladium-catalyzed Suzuki cross-coupling reaction, demonstrating the utility of palladium in functionalizing this ring system. nih.gov Asymmetric variants of palladium-catalyzed reactions could potentially be used to set key stereocenters during the construction of the heterocyclic core.

The [3+2] Cycloaddition of Azomethine Ylides is a highly effective and atom-economical method for synthesizing five-membered nitrogen-containing heterocycles, such as pyrrolidines. nih.govacs.org This reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene or alkyne). acs.org The pyridine (B92270) ring itself can act as a dipolarophile in such reactions. Research has shown that nitropyridines can react with azomethine ylides to form pyrroline (B1223166) and pyrrolidine (B122466) rings fused to the pyridine core. nih.gov This dearomatization reaction provides direct access to the fused pyrrolo-pyridine skeleton. nih.gov

By employing a chiral catalyst or using chiral components, this cycloaddition can be rendered asymmetric, establishing multiple stereocenters with high control. msu.edu This strategy represents a promising, albeit less explored, avenue for the asymmetric synthesis of the this compound system.

Table 2: Example of [3+2] Cycloaddition for Pyrrolo[3,4-c]pyridine Synthesis nih.gov

Pyridine Substrate Product Yield
4-(Benzylthio)-7-(trifluoromethyl)-nitropyridine 4-(Benzylthio)-2-methyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine 59%

Note: The data illustrates the principle of cycloaddition on a pyridine ring, leading to the related [3,4-c] isomer.

Classical and Modern Synthetic Transformations

Beyond asymmetric strategies, the construction of the this compound core relies on fundamental ring-forming and functional group transformation reactions.

Cyclization and Ring-Closure Reactions

The formation of the bicyclic pyrrolopyridine skeleton is fundamentally a process of cyclization. Intramolecular cyclization is a key strategy, often involving the formation of the pyrrole (B145914) ring onto a pre-existing piperidine (B6355638) or pyridine ring, or vice versa.

One documented route to the aromatic 1H-pyrrolo[3,2-c]pyridine core involves the reductive cyclization of a (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide intermediate using iron powder in acetic acid. nih.gov This transformation simultaneously reduces the nitro group and facilitates the ring closure to form the fused pyrrole ring. Additionally, free-radical intramolecular cyclization has been shown to be effective for producing related pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline systems, indicating the utility of radical-based methods for forming the requisite C-C bond to close the ring. beilstein-journals.org Such cyclization strategies create the core bicyclic system, which can then be fully saturated in a subsequent step.

Reductive Amination and Hydrogenation Strategies

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of amines and nitrogen heterocycles. nih.gov This reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov In the context of this compound synthesis, reductive amination could be employed to construct the piperidine portion of the molecule through an intramolecular reaction of a precursor containing both an amine and a carbonyl group separated by a suitable tether.

Hydrogenation is the most direct method for converting the aromatic pyrrolopyridine system into its fully saturated octahydro counterpart. The reduction of pyridine rings to piperidines is a well-established transformation. liverpool.ac.uk Catalytic hydrogenation using transition metal catalysts such as rhodium, ruthenium, or palladium under a hydrogen atmosphere is commonly employed. liverpool.ac.uknih.gov The hydrogenation of the aromatic 1H-pyrrolo[3,2-c]pyridine precursor would saturate both the pyridine and pyrrole rings, yielding the target this compound. The conditions for hydrogenation, such as catalyst choice, solvent, temperature, and pressure, can influence the stereochemical outcome, often favoring the formation of the cis-fused diastereomer. nih.gov For example, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has been shown to effectively reduce various pyridines at ambient temperature and pressure. nih.gov

Table 3: Common Catalysts for Pyridine Hydrogenation

Catalyst Typical Conditions Notes
Rh/C H₂ (gas), ambient T/P Effective for various N-heterocycles nih.gov
Rh₂O₃ H₂ (5 bar), 40 °C, TFE solvent Tolerates a broad range of functional groups liverpool.ac.uk
Pd/C H₂ (gas), elevated T/P Widely used, conditions can be harsh

One-Pot and Multi-Component Reaction Development

The development of one-pot and multi-component reactions (MCRs) offers significant advantages in efficiency and atom economy for synthesizing complex heterocyclic scaffolds like pyrrolopyridines. These strategies streamline synthetic sequences by combining multiple reaction steps into a single operation without isolating intermediates, thereby reducing solvent waste and purification efforts.

One notable one-pot approach yields a related tetrahydropyrrolo[3,2-c]pyridine structure. beilstein-journals.org This method involves the acid hydrolysis of a tetrahydrofuro[3,2-c]pyridine, which generates the intermediate 3-(2-oxopropyl)piperidin-4-one. beilstein-journals.org Without isolating this key intermediate, the reaction mixture is treated with an amine, such as aniline, to induce a Paal-Knorr pyrrole synthesis, forming the fused bicyclic system. beilstein-journals.org While this specific reported instance resulted in a modest yield of 19%, it demonstrates the feasibility of a one-pot strategy to construct the core tetrahydro-1H-pyrrolo[3,2-c]pyridine skeleton. beilstein-journals.org

Furthermore, a multi-component, two-step strategy has been developed for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-one derivatives, which are oxidized precursors to the target octahydro system. rsc.org This method utilizes inexpensive starting materials and a recyclable solid acid catalyst under mild conditions, highlighting its alignment with green chemistry principles. rsc.org The efficiency and use of a recyclable catalyst make this an attractive method for assembling the core heterocyclic scaffold. rsc.org

While direct multi-component reactions for the synthesis of the simple, unsubstituted this compound are not extensively documented, the power of MCRs in creating related complex structures is well-established. For instance, an efficient, catalyst-free, three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines has been developed to produce highly functionalized and diastereoselective tetrahydrocyclopenta rsc.orggoogle.compyrrolo[2,3-b]pyridine derivatives. beilstein-journals.org This demonstrates the potential for MCRs to be adapted for the construction of diverse fused pyrrolopyridine systems.

Table 1: Overview of One-Pot and Multi-Component Strategies for Pyrrolo[3,2-c]pyridine Scaffolds
StrategyTarget ScaffoldKey FeaturesReference
One-Pot Paal-Knorr SynthesisTetrahydro-1H-pyrrolo[3,2-c]pyridineIn situ formation of a piperidinone intermediate followed by cyclization. beilstein-journals.org
Two-Step Multi-Component ReactionPolysubstituted pyrrolo[3,2-c]pyridin-4-onesUses a recyclable solid acid catalyst; mild conditions. rsc.org

Synthesis of Key Intermediates and Precursors to this compound

The synthesis of this compound relies on the strategic preparation of key intermediates and precursors that facilitate the construction of the bicyclic ring system. A common approach involves the synthesis of the aromatic 1H-pyrrolo[3,2-c]pyridine core, which can then be fully saturated via hydrogenation in a subsequent step.

A well-defined pathway to the aromatic precursor begins with commercially available 2-bromo-5-methylpyridine. semanticscholar.orgnih.gov The synthesis proceeds through several key transformations:

Oxidation: The starting pyridine is treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form 2-bromo-5-methylpyridine-1-oxide. nih.gov

Nitration: The resulting N-oxide is nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position, yielding 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.gov

Side-Chain Functionalization: This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This step constructs an enamine side chain, which is crucial for the subsequent pyrrole ring formation. nih.gov

Reductive Cyclization: The final step in forming the aromatic core involves a reductive cyclization. Treatment with iron powder in acetic acid reduces the nitro group and facilitates the intramolecular cyclization to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine. semanticscholar.orgnih.gov This brominated aromatic compound serves as a versatile precursor, ready for hydrogenation to the octahydro state or for further functionalization via cross-coupling reactions. nih.gov

Another important precursor, 3-(2-oxopropyl)piperidin-4-one, is utilized in a different synthetic approach. beilstein-journals.org This piperidinone derivative is generated in situ through the acid-catalyzed hydrolysis of a 4-substituted tetrahydrofuro[3,2-c]pyridine. beilstein-journals.org The presence of both a ketone on the piperidine ring and a propanone side chain makes it an ideal substrate for an intramolecular Paal-Knorr synthesis, leading directly to the fused pyrrolopyridine system upon reaction with an amine. beilstein-journals.org

Table 2: Key Precursors for the Synthesis of the Pyrrolo[3,2-c]pyridine Core
Precursor/IntermediateStarting MaterialSynthetic RoleReference
6-bromo-1H-pyrrolo[3,2-c]pyridine2-bromo-5-methylpyridineAromatic precursor for subsequent hydrogenation to the octahydro scaffold. semanticscholar.orgnih.gov
2-bromo-5-methyl-4-nitropyridine 1-oxide2-bromo-5-methylpyridineKey intermediate in the multi-step synthesis of the aromatic pyrrolo[3,2-c]pyridine core. nih.gov
3-(2-oxopropyl)piperidin-4-oneTetrahydrofuro[3,2-c]pyridine derivativePiperidinone intermediate for one-pot Paal-Knorr cyclization. beilstein-journals.org

Chemical Reactivity and Functionalization of the Octahydro 1h Pyrrolo 3,2 C Pyridine Core

Alkylation and Acylation Reactions

The nitrogen atoms within the octahydro-1H-pyrrolo[3,2-c]pyridine core are nucleophilic and can readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the physicochemical properties of the parent molecule.

Alkylation: N-alkylation can be achieved using various alkylating agents. For instance, the reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base can introduce alkyl groups at one or both nitrogen atoms. The choice of base and reaction conditions can influence the degree and regioselectivity of alkylation. In some cases, pyridine (B92270) itself can act as a shuttle in transition-metal-free direct N-alkylation of amines using alcohols. rsc.org The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to control the position of alkylation. For example, N-Boc protected 2,3-dihydro-pyrrolo[3,2-c]pyridine can be reacted with benzyl bromide to form a quaternary amine intermediate, which is then reduced to the N-benzylated octahydropyrrolo[3,2-c]pyridine. google.com

Acylation: Acylation of the nitrogen atoms is typically performed using acylating agents like acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. For example, acylation can be achieved using acetic anhydride (B1165640) with basic catalysis, often employing organic bases such as tertiary amines. google.com Similar to alkylation, the use of protecting groups allows for selective acylation of one of the nitrogen atoms.

Reaction TypeReagents and ConditionsProduct Type
Alkylation Alkyl halides (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃)N-Alkyl derivatives
Alcohols, Pyridine (as shuttle)N-Alkyl derivatives
Acylation Acyl chlorides (e.g., CH₃COCl), Anhydrides (e.g., (CH₃CO)₂O), BaseN-Acyl derivatives

Oxidation and Reduction Pathways

The this compound core can undergo various oxidation and reduction reactions, leading to the formation of new functional groups or modification of the saturation level of the rings.

Oxidation: The nitrogen atoms of the saturated bicyclic amine can be oxidized. For example, treatment with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of N-oxides. google.com In biochemical contexts, the β-oxidation pathway involves the introduction of a double bond adjacent to a carbonyl group, a process catalyzed by acyl-CoA dehydrogenases with FAD as a coenzyme. openstax.org While not directly on the this compound core, this illustrates a potential pathway for dehydrogenation.

Reduction: The synthesis of the this compound core often involves the reduction of a more unsaturated precursor. For example, a dihydropyrrolo[3,2-c]pyridine derivative can be reduced to the corresponding octahydro structure using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). google.com

PathwayReagents and ConditionsKey Transformations
Oxidation m-CPBAFormation of N-oxides
Acyl-CoA dehydrogenase, FAD (biochemical)Introduction of C=C double bond
Reduction NaBH₄, Catalytic Hydrogenation (Pd/C, Pd(OH)₂/C)Saturation of the heterocyclic rings

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are crucial for introducing functional groups onto the this compound scaffold, assuming a suitable leaving group is present on the carbon framework. The principles of these reactions are analogous to those observed in other aliphatic systems.

If a halogen atom or another good leaving group is attached to the carbon skeleton of the this compound, it can be displaced by a variety of nucleophiles. For example, a hydroxyl group can be introduced by reaction with hydroxide ions in an aqueous solution, typically under warm conditions. youtube.com Nitriles can be formed using potassium cyanide in an ethanolic solution under reflux. youtube.com Amines can be introduced by reacting a halogenated derivative with an excess of ammonia (B1221849) in ethanol (B145695) under heat. youtube.com The reaction of epoxides, which can be formed from the core structure, with nucleophiles is another important pathway. Basic ring-opening of epoxides proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon. libretexts.orglibretexts.orgyoutube.com

Ring-Opening and Rearrangement Mechanisms

The fused ring system of this compound is generally stable, but under certain conditions, ring-opening or rearrangement reactions can occur.

Ring-Opening: While the saturated rings are relatively robust, high ring strain in related structures like epoxides can drive ring-opening reactions. libretexts.orglibretexts.orgyoutube.com In other heterocyclic systems, such as tetrazolopyridines, nucleophilic attack can lead to ring-opening. umich.edu For the this compound core, such reactions would likely require harsh conditions or the presence of activating functional groups.

Rearrangement: Rearrangement reactions offer a pathway to constitutional isomers. A general strategy for the isomerization of cyclic amines involves their oxidation to N-hydroxy azacycles, which can then undergo a reductive rearrangement. nih.gov Chiral Brønsted acids have also been shown to mediate asymmetric rearrangement reactions, which are a powerful tool for creating complex, enantioenriched molecules. rsc.org

Derivatization Strategies for Analog Libraries (e.g., Schiff Base Derivatives)

The this compound scaffold is a valuable starting point for the creation of analog libraries for drug discovery. nih.govresearchgate.net Diverse substituents can be introduced through the reactions discussed above.

A key derivatization strategy involves the formation of Schiff bases. If the this compound core is functionalized with a primary amine, it can react with an aldehyde or ketone to form an imine, also known as a Schiff base. wikipedia.orgnih.gov This reaction is reversible and typically involves nucleophilic addition to form a hemiaminal intermediate, followed by dehydration. wikipedia.org The formation of Schiff bases is a common method for creating diverse libraries of compounds for biological screening. fabad.org.truokerbala.edu.iq For example, new heterocyclic imine derivatives can be synthesized by reacting a compound containing a primary amino group with a suitable carboxaldehyde. fabad.org.tr

Derivatization StrategyReactionResulting Structure
Analog Library Synthesis Alkylation, Acylation, SubstitutionDiverse library of functionalized derivatives
Schiff Base Formation Reaction of an amino-functionalized derivative with an aldehyde or ketoneImine (Schiff base) linkage

Spectroscopic Characterization Techniques for Octahydro 1h Pyrrolo 3,2 C Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1H, 13C, 2D COSY, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of octahydro-1H-pyrrolo[3,2-c]pyridine derivatives, offering detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides data on the chemical environment of hydrogen atoms. For instance, in the synthesis of various derivatives, specific proton signals are key to confirming structural modifications. For example, the ¹H NMR spectrum of 1-methyl-3-(5-methyl-1,3-oxazol-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride showed characteristic peaks that confirmed its structure. preprints.org Similarly, the ¹H NMR spectrum of 5-tert-butyl 3-ethyl 1-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate displayed distinct signals corresponding to its various functional groups. nih.gov

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the characterization of a 5-nitrofuran-tagged oxazolyl pyrazolopiperidine derivative, the ¹³C NMR spectrum was instrumental in identifying all carbon atoms, including those in the heterocyclic core and the substituent groups. preprints.org Another example is the ¹³C NMR analysis of a different derivative which showed signals that were crucial for its structural confirmation. preprints.org

Two-dimensional (2D) NMR techniques , such as Correlation Spectroscopy (COSY), are employed to establish correlations between neighboring protons, which is invaluable for assigning complex spin systems found in the fused ring structure of this compound. While specific examples for this exact scaffold are not detailed in the provided results, the application of 2D NMR is a standard and powerful method for elucidating the stereochemistry of such complex molecules. nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the ¹³C NMR spectrum.

Interactive Data Table: Representative NMR Data for this compound Derivatives

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Solvent
1-methyl-3-(5-methyl-1,3-oxazol-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride preprints.org7.21 (s, 1H), 4.50 (s, 2H), 3.87 (s, 3H), 3.63 (t, J = 5.8 Hz, 2H), 3.13 (t, J = 5.8 Hz, 2H), 2.43 (s, 3H)155.17, 148.68, 136.93, 135.02, 123.92, 108.85, 39.99, 39.70, 36.50, 18.52, 10.73D₂O/DMSO
5-tert-butyl 3-ethyl 1-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate nih.gov4.49 (s, 2H), 4.26 (q, J = 7.1 Hz, 2H), 3.96 (d, J = 7.0 Hz, 2H), 3.62 (t, J = 5.6 Hz, 2H), 2.73 (t, J = 5.5 Hz, 2H), 1.42 (s, 9H), 1.29 (t, J = 7.1 Hz, 3H), 1.25–1.15 (m, 1H), 0.55–0.46 (m, 2H), 0.38–0.30 (m, 2H)161.92, 154.07, 138.05, 136.76, 116.69, 79.21, 59.99, 53.56, 41.20, 40.62, 28.00, 21.36, 14.21, 11.11, 3.65DMSO-d₆

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound. For instance, in the synthesis of a 5-nitrofuran-tagged oxazolyl pyrazolopiperidine, HRMS was used to confirm the elemental composition. preprints.org Electrospray ionization (ESI) is a common ionization technique used for these types of molecules. preprints.orgnih.gov Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, providing valuable information about its substructures. researchgate.net

Interactive Data Table: Mass Spectrometry Data for an this compound Derivative

CompoundIonization MethodCalculated m/zFound m/z
C₁₈H₁₉N₅O₆Na [M+Na⁺] preprints.orgESI424.1233424.1228

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. For complex chiral molecules like derivatives of this compound, X-ray crystallography is the gold standard for structural assignment. The crystal structure of a related octahydroisoxazolo[4,3-c]pyridine scaffold was determined to confirm the relative stereochemistry of the cycloadducts formed during its synthesis. nih.gov This technique is crucial for understanding the precise spatial arrangement of atoms, which is often a key determinant of biological activity. researchgate.netnih.gov

Chiral Analytical Methods (e.g., Chiral HPLC, Optical Rotation)

Given that this compound and its derivatives often contain multiple chiral centers, methods for their chiral separation and analysis are critical.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers. This allows for the isolation and purification of individual stereoisomers, which is essential as different stereoisomers can have vastly different biological activities.

Optical Rotation , measured using a polarimeter, is a physical property of chiral molecules that can be used to distinguish between enantiomers. A patent for fused bicyclic inhibitors of the menin-MLL interaction describes the measurement of optical rotation for their compounds. googleapis.com The specific rotation is a characteristic value for a pure enantiomer under defined conditions. googleapis.com

Computational and Theoretical Investigations of Octahydro 1h Pyrrolo 3,2 C Pyridine

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure of molecules. DFT is used to determine optimized molecular geometry, vibrational frequencies, and electronic properties, such as the energies of frontier molecular orbitals (HOMO and LUMO).

While direct DFT studies on Octahydro-1H-pyrrolo[3,2-C]pyridine are scarce, research on related aromatic pyrrolopyridine structures demonstrates the utility of this approach. For instance, DFT calculations using the B3LYP method have been employed to analyze the structure and electronic properties of various pyridine (B92270) derivatives. nih.gov Such studies compute parameters like optimized geometrical structures and steric energies. nih.gov For the compound 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, DFT calculations at the B3LYP/6-311G(2d,p) level were used to optimize the molecular structure, which was found to be consistent with experimental X-ray diffraction data. researchgate.net These studies also investigate the molecular electrostatic potential and frontier molecular orbitals to understand the compound's physicochemical properties. researchgate.net

For a molecule like this compound, DFT would be crucial for:

Conformational Analysis: Determining the most stable three-dimensional arrangement of the saturated rings (e.g., cis vs. trans fusion) and the orientation of substituents.

Electronic Properties: Calculating the distribution of electron density, dipole moment, and the HOMO-LUMO energy gap, which provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

Thermodynamic Parameters: Predicting heats of formation and reaction energies.

Table 1: Representative DFT-Calculated Parameters for Related Aromatic Pyrrolopyridines.
Compound TypeDFT Method/Basis SetCalculated PropertiesReference
Pyrrolo[2,3-d]PyrimidinesB3LYP/6-311G++Optimized geometry, HOMO-LUMO energy gap (∆E=3.515 eV) researchgate.net
3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridineB3LYP/6-311G(2d,p)Optimized structure, molecular electrostatic potential, frontier molecular orbitals researchgate.net
Enaminonitrile Pyridine DerivativesDFT/B3LYP/6-31G(d,p)Molecular structure optimization, global reactivity descriptors nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing conformational changes and interactions with their environment, such as a solvent or a biological macromolecule. youtube.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve. youtube.com

MD simulations are invaluable for studying the flexibility of the this compound ring system and its interactions. For example, MD studies on halogenated tubercidin (B1682034) ligands bound to the Haspin protein have been used to provide a dynamic model of ligand-receptor binding, showing how the ligand stays within the binding pocket. nih.gov In another study, a 100 ns molecular dynamics simulation was used to confirm the stability of a newly designed inhibitor based on a pyrrolo[2,3-b]pyridine scaffold within the active site of the c-Met kinase. researchgate.net

For this compound, MD simulations could be applied to:

Assess Conformational Stability: To explore the different conformations of the fused ring system in an aqueous solution and determine their relative stabilities.

Analyze Solvation: To model how water molecules arrange around the solute and understand its solubility characteristics.

Study Complex Stability: When bound to a protein, MD simulations can assess the stability of the protein-ligand complex, calculating fluctuations and deviations over time to ensure the predicted binding mode is maintained. nih.govnih.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Although no specific docking studies for this compound have been reported, the related aromatic 1H-pyrrolo[3,2-c]pyridine scaffold has been extensively studied. Derivatives of this scaffold have been designed as inhibitors for various protein targets. For example, molecular docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives targeting tubulin suggested that a lead compound, 10t, interacts with the colchicine-binding site by forming hydrogen bonds with specific amino acid residues like Thrα179 and Asnβ349. nih.gov Similarly, docking studies of pyrrolo[2,3-b]pyridine derivatives identified key hydrogen bonds with the Met1160 residue in the c-Met kinase active site, which were crucial for their inhibitory activity. nih.gov

Should this compound be investigated as a potential therapeutic agent, molecular docking would be a critical first step to:

Identify Potential Binding Poses: Determine how the molecule fits into the active site of a target protein.

Predict Binding Affinity: Estimate the strength of the interaction using scoring functions.

Guide Lead Optimization: Suggest chemical modifications to the scaffold to improve binding affinity and selectivity.

Table 2: Examples of Molecular Docking Targets for Related Pyrrolopyridine Scaffolds.
ScaffoldProtein TargetKey Interacting ResiduesReference
1H-pyrrolo[3,2-c]pyridineTubulin (Colchicine site)Thrα179, Asnβ349 nih.gov
Pyrrolo[2,3-b]pyridinec-Met KinaseMet1160, Asp1222 nih.gov
Pyrrolo[3,2-c]pyridineFMS KinaseNot specified nih.gov
Pyrrolo[2,3-b]pyridineNPP1/NPP3Thr256, His380 (NPP1); His329, Thr205 (NPP3) nih.gov

Prediction of Spectroscopic Parameters and Reactivity

Computational methods, especially DFT, are highly effective at predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. Theoretical calculations can provide predicted values for NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

For instance, a comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid involved calculating vibrational frequencies at the B3LYP/6-31G(d) level to compare with experimental FT-IR spectra. nih.gov Such analyses contribute to the structural confirmation of a compound. nih.gov

For this compound, these predictive capabilities would be highly beneficial:

NMR Spectra: Predicting ¹H and ¹³C NMR chemical shifts to help assign signals in experimental spectra and confirm the stereochemistry of the ring fusion.

IR Spectroscopy: Calculating vibrational frequencies corresponding to bond stretching and bending modes (e.g., C-N, N-H, C-H) to help interpret experimental IR spectra.

Reactivity Indices: DFT can be used to calculate reactivity descriptors like Fukui functions or local softness to predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, thus guiding synthetic chemistry efforts.

Medicinal Chemistry and Drug Discovery Applications of the Octahydro 1h Pyrrolo 3,2 C Pyridine Scaffold

Role as a Pharmacophore in Bioactive Molecules

The octahydro-1H-pyrrolo[3,2-c]pyridine core serves as a key pharmacophore in a variety of bioactive compounds, contributing to their interaction with biological macromolecules. researchgate.net Its rigid bicyclic structure helps to position substituent groups in a defined spatial orientation, which is crucial for optimal binding to target proteins. vulcanchem.com This scaffold is a feature in molecules designed as antagonists for the C-C chemokine receptor type 5 (CCR5), which is a notable target in HIV-1 therapy. sioc-journal.cn Additionally, it forms the structural basis for inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. researchgate.net The versatility of the this compound scaffold is further demonstrated by its incorporation into compounds targeting nicotinic acetylcholine (B1216132) receptors, highlighting its broad applicability in medicinal chemistry. researchgate.net

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-activity relationship (SAR) studies of this compound derivatives have provided valuable insights for molecular design. These studies systematically evaluate how modifications to the scaffold and its substituents influence biological activity. For instance, in the context of CCR5 antagonists, the stereochemistry of the fused ring system and the nature of the substituents on the nitrogen atoms are critical for potency. sioc-journal.cn Docking studies have been instrumental in rationalizing the observed SAR, revealing key interactions between the ligands and the receptor binding pocket. sioc-journal.cn Similarly, for IDO1 inhibitors, the presence of specific functional groups on the scaffold has been shown to be essential for high-affinity binding and cellular activity. researchgate.net The insights gained from SAR studies guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.netsioc-journal.cn

Rational Design of Ligands Targeting Specific Biological Macromolecules

The this compound scaffold has been successfully employed in the rational design of ligands for a range of biological targets, including enzymes, receptors, and other proteins.

Enzyme Inhibition Mechanisms (e.g., IDO1, FMS kinase)

Derivatives of this compound have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net These inhibitors, which often possess multiple chiral centers, have demonstrated good cellular and human whole blood activity against IDO1. researchgate.net The scaffold plays a crucial role in orienting the key pharmacophoric elements for effective binding within the enzyme's active site. The pyrrolo[3,2-c]pyridine framework has also been investigated for its potential to inhibit FMS kinase, a target in the development of treatments for cancer and arthritis. mdpi.com

Receptor Modulation and Binding Affinity Studies (e.g., GPCRs, nicotinic receptors, opioid receptors)

The this compound nucleus is a key structural element in the design of ligands for various receptors. For instance, it has been incorporated into antagonists of the C-C chemokine receptor type 5 (CCR5), a G-protein coupled receptor (GPCR) that acts as a co-receptor for HIV-1 entry into cells. sioc-journal.cn Furthermore, this scaffold has been utilized in the development of agonists for α7 nicotinic acetylcholine receptors, which are implicated in cognitive function and neurodegenerative diseases. researchgate.net The rigid nature of the scaffold allows for precise positioning of functional groups to achieve high binding affinity and selectivity for the target receptor.

Molecular Basis of Interaction with Other Biological Targets (e.g., bacterial DNA gyrase, glucose uptake modulators)

While specific examples of this compound derivatives targeting bacterial DNA gyrase or acting as glucose uptake modulators are not extensively detailed in the provided search results, the broader class of pyrrolopyridines has shown activity against a range of biological targets. The structural features of the this compound scaffold, such as its hydrogen bond donors and acceptors and its defined stereochemistry, provide a foundation for designing molecules that can interact with the binding sites of diverse proteins. Further research may explore the potential of this scaffold in developing novel antibacterial agents or therapeutics for metabolic disorders.

Strategies for Lead Compound Optimization and Analogue Development

The optimization of lead compounds containing the this compound scaffold involves several strategies aimed at enhancing their pharmacological properties. A key approach is the systematic modification of substituents on the scaffold to improve potency, selectivity, and metabolic stability. For example, in the development of CCR5 antagonists, various derivatives were synthesized and evaluated to identify the optimal substitution pattern. sioc-journal.cn Another important strategy is the exploration of different stereoisomers, as the biological activity of chiral molecules is often highly dependent on their absolute configuration. researchgate.net Computational methods, such as molecular docking, are frequently used to guide the design of new analogues and to understand the molecular basis of their activity. sioc-journal.cn These optimization efforts are crucial for transforming promising lead compounds into viable drug candidates.

Advanced Analytical Methodologies for Research on Octahydro 1h Pyrrolo 3,2 C Pyridine

Chromatographic Separation Techniques (e.g., HPLC, Chiral HPLC)

Chromatographic methods are central to the purification and analysis of Octahydro-1H-pyrrolo[3,2-c]pyridine and its derivatives. These techniques are essential for separating the target compound from starting materials, byproducts, and, crucially, for resolving stereoisomers, which can exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of reaction intermediates and final products within this chemical family. For instance, HPLC is employed to determine the ratio of cis and trans isomers during the synthesis of related heterocyclic structures. google.com While specific HPLC methods for the unsubstituted this compound are not extensively detailed in publicly available literature, its derivatives are routinely analyzed for purity using this technique. google.com

Given that the this compound structure contains multiple chiral centers, the separation of its stereoisomers (enantiomers and diastereomers) is critical. Research on inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), which feature the this compound scaffold, confirms that all diastereomers are separated as part of the characterization process, although specific method parameters are often proprietary. researchgate.netbohrium.com

An alternative and powerful technique for separating stereoisomers is chiral liquid chromatography. googleapis.com Supercritical Fluid Chromatography (SFC), a technique related to HPLC, is also used for chiral separations and is noted for its speed and efficiency. A European patent details an analytical SFC-MS method for separating the enantiomers of a tert-butyl this compound-1-carboxylate derivative, a direct precursor in the synthesis of more complex molecules. googleapis.com This highlights the established use of chiral chromatography in resolving the stereoisomers of compounds containing this specific scaffold. googleapis.com

Table 1: Analytical SFC-MS Method for a tert-Butyl this compound-1-carboxylate Derivative googleapis.com
ParameterCondition
ColumnDaicel Chiralcel® OJ-3 (3 µm, 100 x 4.6 mm)
Mobile Phase ACO₂
Mobile Phase BMethanol (MeOH)
Flow RateNot Specified
Column TemperatureNot Specified
Back PressureNot Specified
DetectionMass Spectrometry (MS)

Quantitative Analysis Methods in Research Environments (e.g., Karl Fischer titration for moisture)

Beyond chromatographic purity, the quantification of specific properties like water content is a critical aspect of quality control in a research setting. The presence of water can affect a compound's stability, reactivity, and accurate weight measurements for biological assays.

Karl Fischer titration is the benchmark method for determining trace amounts of water in a sample. researchgate.net It is a highly specific and accurate chemical analysis based on the reaction of water with iodine and sulfur dioxide in an alcohol solvent, often in the presence of a base like imidazole (B134444) to neutralize the acidic byproducts. googleapis.comresearchgate.net The endpoint of the titration is detected potentiometrically when an excess of iodine is present. researchgate.net

The method can be performed in two ways: volumetric and coulometric. The volumetric method is suited for samples with water content above 0.1%, while the coulometric method is more sensitive and ideal for samples with water content in the parts-per-million (ppm) range. researchgate.netresearchgate.net

While no studies specifically documenting the use of Karl Fischer titration for the parent this compound were identified, the method is standard for analogous heterocyclic amines like pyridine (B92270). mdpi.com For weakly alkaline amines, standard methods are sufficient. For more strongly basic compounds, the working medium can be buffered with a weak acid to prevent side reactions that lead to inaccurate, artificially high results. mdpi.com Given that this compound is a bicyclic amine, Karl Fischer titration represents the most appropriate and standard methodology for quantifying its moisture content in a research environment.

Table 2: General Parameters for Volumetric Karl Fischer Titration of an Amine Compound mdpi.com
ParameterDescription
Titration TypeVolumetric (One-component system)
TitrantCombiTitrant (e.g., 1 mL ≈ 5 mg H₂O)
SolventMethanol-based or methanol-free solvent for Karl Fischer titration
Pre-TitrationThe solvent is placed in the cell and titrated to dryness before adding the sample.
Sample HandlingThe sample is added via a syringe, with the exact weight determined by difference.
Endpoint DetectionBipotentiometric

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing octahydro-1H-pyrrolo[3,2-c]pyridine derivatives?

  • Methodology : The one-step conversion of cyano groups to pyrrolidine structures under mild conditions is a key approach. For example, derivatives with carboxyl or ester groups can be synthesized via chloroacetate intermediates or tert-butyl carbamate protection (e.g., tert-butyl this compound-1-carboxylate) . Reagents like NaH, Pd(PPh₃)₄, and K₂CO₃ are used in cross-coupling reactions to introduce substituents .
  • Optimization : Use polar solvents (DMF, THF) to enhance reaction efficiency, and monitor stereochemistry via chiral HPLC or X-ray crystallography .

Q. How can the stereochemistry of this compound derivatives be characterized?

  • Techniques : Single-crystal X-ray diffraction (e.g., to resolve distorted square-bipyramidal coordination in copper complexes) and 2D NMR (e.g., NOESY for axial/equatorial proton assignments) are critical .
  • Chiral Analysis : Enantiomers like (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine require chiral columns (e.g., Chiralpak® AD-H) for HPLC resolution .

Q. What role does this scaffold play in medicinal chemistry?

  • Applications : The rigid tricyclic structure serves as a core for CNS-targeting agents (e.g., antipsychotics, anticonvulsants) due to its ability to mimic indole or benzodiazepine pharmacophores. Substituents at R1 (alkyl, benzyl) and R3 (ester, carboxyl) modulate bioavailability and receptor binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.